molecular formula C14H15NO2 B3029216 2-Methoxy-N-(4-methoxyphenyl)aniline CAS No. 58751-07-8

2-Methoxy-N-(4-methoxyphenyl)aniline

Cat. No. B3029216
Key on ui cas rn: 58751-07-8
M. Wt: 229.27 g/mol
InChI Key: ACSWUODVYUAQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09437825B2

Procedure details

Anisidine (2.00 g, 16.2 mmol), 4-bromoaniline (3.34 g, 17.9 mmol), sodium tert-butoxide (2.34 g, 24.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.149 g, 0.162 mmol), and tri-tertbutylphosphine (0.053 g, 0.26 mmol) were put into a 100 mL 2-neck flask under nitrogen atmosphere, and 23 mL of anhydrous toluene was added thereto and stirred at 110° C. for 12 hours. When a reaction was completed, a reaction mixture was extracted with ethyl acetate, washed with salt water, and dried over MgSO4 to remove a solvent, followed by separation and purification using column chromatography (ethyl acetate/hexane=1/10), thereby obtaining the title compound (54%, 2.01 g) as a sticky solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
0.149 g
Type
catalyst
Reaction Step One
Quantity
0.053 g
Type
catalyst
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.Br[C:11]1[CH:17]=[CH:16][C:14](N)=[CH:13][CH:12]=1.C[C:19](C)([O-:21])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:17]2[C:11]([O:21][CH3:19])=[CH:12][CH:13]=[CH:14][CH:16]=2)=[CH:5][CH:4]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
3.34 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
2.34 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.149 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.053 g
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Two
Name
Quantity
23 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
a reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
to remove a solvent
CUSTOM
Type
CUSTOM
Details
followed by separation and purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC2=CC=CC=C2OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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